Product packaging for 4-(methylsulfanyl)-1,2,3-benzotriazine(Cat. No.:CAS No. 22305-56-2)

4-(methylsulfanyl)-1,2,3-benzotriazine

Cat. No.: B186264
CAS No.: 22305-56-2
M. Wt: 177.23 g/mol
InChI Key: BEZAACQRPPJFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Methylsulfanyl)-1,2,3-benzotriazine (CAS 75122-01-9) is a benzotriazine derivative with the molecular formula C 8 H 7 N 3 S and a molecular weight of 177.23 g/mol . This compound features a methylsulfanyl substituent, which can serve as a versatile functional handle for further chemical modifications in medicinal chemistry research. Benzotriazine scaffolds are underrepresented heterocyclic systems of significant interest in pharmaceutical and agrochemical development . They are recognized as valuable building blocks for metal-catalyzed and photochemical denitrogenative transformations, allowing access to a diverse range of other heterocyclic structures . Furthermore, the benzotriazine core is a key motif in the design of potential antimetabolites and other bioactive molecules . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3S B186264 4-(methylsulfanyl)-1,2,3-benzotriazine CAS No. 22305-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22305-56-2

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

4-methylsulfanyl-1,2,3-benzotriazine

InChI

InChI=1S/C8H7N3S/c1-12-8-6-4-2-3-5-7(6)9-11-10-8/h2-5H,1H3

InChI Key

BEZAACQRPPJFMJ-UHFFFAOYSA-N

SMILES

CSC1=NN=NC2=CC=CC=C21

Canonical SMILES

CSC1=NN=NC2=CC=CC=C21

Other CAS No.

22305-56-2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methylsulfanyl 1,2,3 Benzotriazine and Its Structural Analogs

Strategies for Constructing the 1,2,3-Benzotriazine (B1250035) Core

The formation of the bicyclic 1,2,3-benzotriazine system is a critical step for which several synthetic pathways have been explored. These methods primarily involve the intramolecular cyclization of suitably functionalized benzene (B151609) precursors.

Intramolecular Heterocyclization Pathways

Intramolecular reactions provide an efficient means to construct the benzotriazine ring by forming a new nitrogen-nitrogen or nitrogen-carbon bond from a single starting molecule.

A novel and efficient metal-free methodology has been developed for the synthesis of 4-alkoxy- and 4-aryloxy-1,2,3-benzotriazines from 1-azido-2-[isocyano(p-tosyl)methyl]benzene precursors. acs.orgnih.gov This reaction proceeds via an intramolecular heterocyclization under basic conditions. acs.org The process is initiated by the deprotonation of the carbon atom situated between the isocyanide and tosyl groups. nih.gov

The initial intent of this reaction was to force an α-deprotonation of the TosMIC (tosylmethyl isocyanide) moiety, followed by a nucleophilic attack of the resulting anion on the electrophilic azide (B81097) to form a benzo[d] acs.orgnih.govtriazin-4(3H)-one. acs.orgnih.gov However, the reaction surprisingly yields 4-alkoxy or 4-aryloxy derivatives when conducted in the presence of alcohols or phenols. acs.org The reaction is believed to proceed through the generation of a TosMIC anion, which undergoes a 6-endo-trig cyclization. acs.org Subsequent loss of the tosyl group and reaction with an alkoxide or phenoxide leads to the final product. acs.org This method avoids the harsh acidic conditions or metal catalysts often required in other synthetic routes. acs.org

The scope of this reaction is broad, accommodating a variety of substituted phenols and alcohols, affording the corresponding benzotriazine products in good to excellent yields.

Table 1: Synthesis of 4-Alkoxy- and 4-Phenoxy-1,2,3-benzotriazines via Base-Mediated Cyclization

Starting MaterialReagent (Alcohol/Phenol)BaseProductYield (%)
1-azido-2-[isocyano(p-tosyl)methyl]benzeneAllyl alcoholNaH4-(Allyloxy)benzo[d] acs.orgnih.govtriazine88
1-azido-2-[isocyano(p-tosyl)methyl]benzenetert-Butanolt-BuOK4-(tert-Butoxy)benzo[d] acs.orgnih.govtriazine40
1-azido-2-[isocyano(p-tosyl)methyl]benzenePhenolNaH4-Phenoxybenzo[d] acs.orgnih.govtriazine79
1-azido-2-[isocyano(p-tosyl)methyl]-4-(trifluoromethyl)benzeneAllyl alcoholNaH4-(Allyloxy)-7-(trifluoromethyl)benzo[d] acs.orgnih.govtriazine77

Data compiled from supporting information and experimental procedures. nih.gov

The most conventional and widely utilized method for synthesizing the 1,2,3-benzotriazin-4(3H)-one core involves the diazotization of 2-aminobenzamides. acs.orgnih.gov This classical approach typically requires the use of sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures. nih.govnih.gov The reaction proceeds by converting the primary amino group of the 2-aminobenzamide (B116534) into a diazonium salt, which then undergoes spontaneous intramolecular cyclization via nucleophilic attack from the amide nitrogen onto the diazonium group, yielding the stable benzotriazinone ring system.

While effective, this method suffers from several drawbacks, including the requirement for harsh acidic conditions and the use of nitrites, which can lead to the formation of undesirable nitrosamine (B1359907) impurities and the release of toxic nitrogen oxides. acs.orgnih.gov In response to these limitations, milder reagents and conditions have been developed, such as using a polymer-supported nitrite reagent or employing tert-butyl nitrite under acid-free conditions. nih.govacs.org

Alternative strategies for constructing the benzotriazine core involve the cyclization of pre-formed triazene (B1217601) derivatives. These methods can offer milder conditions and different substitution patterns. One such approach is the palladium-catalyzed annulation reaction of 1,3-diaryltriazenes with carbon monoxide (CO) to produce N-substituted benzotriazin-4(3H)-ones. nih.gov

Another innovative approach utilizes a photochemical cyclization of acyclic aryl triazine precursors. nih.gov This method proceeds under exposure to violet light (420 nm) and does not require any additives or photocatalysts. The reaction is believed to occur via a nitrogen-centered Norrish-type reaction, representing a green and efficient pathway to the benzotriazin-4(3H)-one scaffold. nih.gov Continuous flow reactor technology has been successfully applied to this transformation, allowing for excellent yields and scalability. nih.gov

Metal-Free Cycloaddition Approaches to Related Benzotriazine Systems (e.g., [5+1] cycloaddition for 1,2,4-benzotriazines)

While the focus is on 1,2,3-benzotriazines, related heterocyclic systems can be accessed via distinct cycloaddition strategies. A notable example is the metal-free [5+1] cycloaddition–aromatization reaction used to construct the isomeric 1,2,4-benzotriazine (B1219565) derivatives. This novel protocol involves the reaction of 1,2,3-benzotriazoles with sulfur ylides. researchgate.net In this transformation, the 1,2,3-benzotriazole acts as a five-atom synthon. The reaction is enabled by the cleavage of the N–N single bond and proceeds efficiently without the need for a transition metal catalyst, offering a synthetically attractive route with a broad substrate scope under mild conditions. researchgate.net

Regioselective Introduction of the Methylsulfanyl Moiety at C4

The direct synthesis of 4-(methylsulfanyl)-1,2,3-benzotriazine is not widely reported. However, its synthesis can be effectively achieved through a two-step sequence starting from the readily accessible 1,2,3-benzotriazin-4(3H)-one intermediate, which is prepared via the diazotization of 2-aminobenzamide. nih.gov This sequence involves the conversion of the C4-oxo functionality into a suitable leaving group, followed by nucleophilic substitution.

The established synthetic route proceeds as follows:

Chlorination of 1,2,3-Benzotriazin-4(3H)-one : The first step is the conversion of the benzotriazinone to 4-chloro-1,2,3-benzotriazine. This is a standard transformation for cyclic amide (lactam) systems and can be accomplished using common chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloro derivative is a reactive electrophile.

Nucleophilic Substitution with a Thiolate : The second step involves the regioselective introduction of the methylsulfanyl group via a nucleophilic aromatic substitution (SₙAr) reaction. The 4-chloro-1,2,3-benzotriazine is treated with a methylthiolate salt, such as sodium thiomethoxide (NaSMe) or methanethiol (B179389) in the presence of a base. The highly nucleophilic thiolate anion displaces the chloride leaving group at the C4 position to yield the final product, this compound. The reactivity of chloro-substituted triazines and related nitrogen heterocycles in substitution reactions with thiols is well-documented, making this a reliable and high-yielding transformation. nih.gov

This two-step approach provides a robust and regioselective pathway to the target compound, leveraging the established chemistry of the benzotriazinone core.

Post-Cyclization Sulfenylation or Thiolation Strategies

Post-cyclization functionalization is a synthetic strategy where the core heterocyclic ring is constructed first, followed by the introduction of specific substituents. In the context of this compound, this would involve creating a 1,2,3-benzotriazine scaffold that can then undergo a sulfenylation or thiolation reaction at the C4 position. This approach is advantageous as it allows for the late-stage diversification of a common intermediate.

While direct C4-sulfenylation of a pre-formed 1,2,3-benzotriazine is not widely documented, related transformations on similar heterocyclic systems illustrate the principle. For instance, in the chemistry of benzotriazoles, reactions with thiols can lead to the formation of thiones, which can be further converted to 1-(thiocarbamoyl)benzotriazoles. nih.gov Such reactions demonstrate the feasibility of nucleophilic attack at positions on the heterocyclic ring, a concept that could be extended to 1,2,3-benzotriazines with appropriate leaving groups at the C4 position. The development of a direct method would likely involve the reaction of a 4-halo- or 4-triflate-1,2,3-benzotriazine with sodium thiomethoxide or a similar nucleophilic sulfur reagent.

Pre-functionalized Building Block Assembly

A more common and often more regioselective approach involves the assembly of the 1,2,3-benzotriazine ring from building blocks that already contain the necessary functional groups. This strategy ensures that the desired substituent is precisely located in the final product.

A novel and efficient methodology for synthesizing 4-alkoxy- and 4-aryloxybenzo[d] nih.govacs.orgnih.govtriazines, which are structural analogs of the target compound, exemplifies this approach. The process involves an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. organic-chemistry.orgacs.org These pre-functionalized benzenes undergo cyclization under basic conditions in the presence of an alcohol or phenol, which becomes the substituent at the C4 position. acs.orgorganic-chemistry.org The reaction proceeds through the deprotonation of the TosMIC (p-toluenesulfonylmethyl isocyanide) moiety, followed by a nucleophilic attack on the azide, cyclization, and subsequent elimination of the tosyl group. organic-chemistry.org This method is notable for avoiding harsh acidic conditions and toxic reagents. organic-chemistry.org

Another established route involves the oxidative cyclization of hydrazones derived from o-aminophenyl ketones. rsc.org By starting with an o-aminophenyl ketone that already contains a methylsulfanyl group at the desired position, one could theoretically construct the target molecule. Similarly, the synthesis of 3-substituted 3,4-dihydro- nih.govacs.orgnih.gov-benzotriazine derivatives has been achieved from 2-bromobenzyl azides via lithium-halogen exchange and subsequent intramolecular cyclization. researchgate.net

Table 1: Synthesis of 4-Alkoxy/Aryloxy-1,2,3-benzotriazines from a Pre-functionalized Building Block nih.govacs.org
Starting MaterialReagent (Alcohol/Phenol)Base/SolventTemperatureProductYield
1-azido-2-[isocyano(p-tosyl)methyl]benzenetert-Butanolt-BuOK/DMFrt4-(tert-butoxy)-1,2,3-benzotriazine40%
1-azido-2-[isocyano(p-tosyl)methyl]benzeneMethanolNaH/THF0 °C4-methoxy-1,2,3-benzotriazine88%
1-azido-2-[isocyano(p-tosyl)methyl]benzeneEthanolNaH/THF0 °C4-ethoxy-1,2,3-benzotriazine75%
1-azido-2-[isocyano(p-tosyl)methyl]benzenePhenolNaH/THF0 °C4-phenoxy-1,2,3-benzotriazine91%
1-azido-2-[isocyano(p-tosyl)methyl]-4-methoxybenzeneMethanolNaH/THF0 °C4,6-dimethoxy-1,2,3-benzotriazine85%

Reactions Involving Sulfur-Containing Reagents (e.g., Sulfur Ylides)

The direct incorporation of both carbon and sulfur atoms during the ring-forming step is a powerful strategy in heterocycle synthesis. Sulfur ylides, which are zwitterionic compounds featuring a carbanion adjacent to a positively charged sulfur atom, are versatile reagents for such transformations. baranlab.org

While not yet reported for the synthesis of 1,2,3-benzotriazines, a metal-free [5 + 1] cycloaddition-aromatization reaction between benzotriazoles and sulfur ylides has been developed to construct the isomeric 1,2,4-benzotriazine scaffold. organic-chemistry.org In this process, the benzotriazole (B28993) acts as a five-atom component, and the sulfur ylide provides the sixth atom (a carbon) to form the new ring. The reaction proceeds under mild conditions, using K₂CO₃ as a base, and tolerates a wide range of substituents. organic-chemistry.org The mechanism involves the formation of the sulfur ylide, which attacks the benzotriazole, leading to the cleavage of the N-N bond and subsequent ring closure to form the 1,2,4-benzotriazine. organic-chemistry.org This strategy highlights the potential of sulfur ylides in synthesizing benzotriazine analogs and could conceivably be adapted for the synthesis of 1,2,3-isomers with different starting materials.

Table 2: Reaction Conditions for Synthesis of 1,2,4-Benzotriazines Using Sulfur Ylides organic-chemistry.org
Reactant 1Reactant 2 (Sulfonium Salt)BaseSolventTemperatureYield
1H-BenzotriazoleTrimethylsulfonium iodideK₂CO₃i-PrOH80 °C85%
5-Methyl-1H-benzotriazoleTrimethylsulfonium iodideK₂CO₃i-PrOH80 °C81%
1H-BenzotriazoleTriethylsulfonium iodideK₂CO₃i-PrOH80 °C75%

Methodological Innovations in 1,2,3-Benzotriazine Synthesis

Recent innovations in synthetic organic chemistry have emphasized the development of methodologies that are not only efficient but also environmentally benign. These principles have been applied to the synthesis of the 1,2,3-benzotriazine core, leading to milder, safer, and more sustainable routes.

Mild Reaction Conditions and Green Chemistry Principles

Traditional synthesis of 1,2,3-benzotriazines, particularly the widely used benzotriazin-4(3H)-ones, often involves the diazotization of 2-aminobenzamides with sodium nitrite (NaNO₂) under strong acidic conditions. nih.govnih.gov This classical method has several drawbacks, including the use of harsh acids and the potential formation of toxic nitrogen oxides and carcinogenic nitrosamine impurities. acs.org

In response, several milder protocols have been developed. One approach utilizes a polymer-supported nitrite reagent with p-toluenesulfonic acid, which moderates the reaction conditions. nih.govacs.org Other alternatives use different nitrogen sources like tert-butylnitrite to avoid strong acids. acs.org

The aforementioned synthesis from 1-azido-2-[isocyano(p-tosyl)methyl]benzenes is a prime example of a green chemistry approach. nih.govacs.orgresearchgate.net It operates under basic, metal-free conditions at low temperatures (0 °C), avoiding both harsh acids and heavy metal catalysts. nih.govacs.org This method not only provides high yields but also aligns with green chemistry principles by improving safety and reducing hazardous waste. organic-chemistry.org

Photochemical and Mechanochemical Synthetic Routes

Harnessing alternative energy sources like light (photochemistry) and mechanical force (mechanochemistry) represents a frontier in green synthesis. These methods can often drive reactions under ambient temperatures without the need for bulk solvents or catalysts.

A novel photochemical protocol has been reported for the synthesis of substituted benzotriazin-4(3H)-ones from acyclic aryl triazine precursors. nih.gov This method uses violet light (420 nm) to induce a photocyclization reaction. acs.org A key advantage is that the reaction requires no additives or photocatalysts and proceeds rapidly, with residence times as short as 10 minutes when using continuous flow reactor technology. nih.govacs.org This light-mediated approach is highly efficient and scalable, offering significant green advantages over traditional thermal methods. nih.gov

Table 3: Photochemical Flow Synthesis of Benzotriazin-4(3H)-ones acs.org
SubstrateSolventLight SourceResidence TimeYield
N'-(2-(N-methylacetamido)phenyl)-N,N-dimethylacetimidamideAcetonitrileViolet LED (420 nm)10 min98%
N'-(4-chloro-2-(N-methylacetamido)phenyl)-N,N-dimethylacetimidamideAcetonitrileViolet LED (420 nm)10 min99%
N'-(4-fluoro-2-(N-methylacetamido)phenyl)-N,N-dimethylacetimidamideAcetonitrileViolet LED (420 nm)10 min99%

Mechanochemistry, which uses mechanical energy from grinding or milling to initiate chemical reactions, is another emerging green technique. While its application to 1,2,3-benzotriazine synthesis is not yet established, its success in related heterocyclic systems is promising. For example, the synthesis of glucose-derived 1,2,3-triazoles has been achieved efficiently using ball milling. nih.gov This solvent-free or low-solvent approach offers benefits such as high reaction rates, simplicity, and reduced waste, suggesting it is a viable and innovative strategy for future development in 1,2,3-benzotriazine chemistry.

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles

Reactivity of the 4-(Methylsulfanyl) Group

The methylsulfanyl group at the 4-position of the benzotriazine ring also imparts specific reactivity to the molecule.

The thioether linkage in the 4-(methylsulfanyl) group is susceptible to oxidation. Oxidation of thioethers typically leads to the formation of sulfoxides and subsequently sulfones. nih.gov The reactivity of a thioether in an oxidation reaction can be influenced by the electronic nature of the attached aromatic system. For instance, the oxidation of a benzotriazole-containing thioether with hydrogen peroxide was found to be less reactive compared to a pyrazole-containing thioether, a phenomenon attributed to the electron-withdrawing nature of the benzotriazole (B28993) heterocycle. nih.gov

The oxidation of a related compound, 4-methylthio-benzophenone, has also been studied. researchgate.net While specific conditions and outcomes for the oxidation of 4-(methylsulfanyl)-1,2,3-benzotriazine were not detailed in the search results, it is reasonable to expect that the methylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) and sulfone under appropriate oxidizing conditions. The choice of oxidant and reaction conditions would likely determine the extent of oxidation.

Role as a Nucleophile or Electrophile

The chemical character of this compound allows it to potentially act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.

The benzotriazine ring system, being electron-deficient in nature, can render the carbon atom at the 4-position susceptible to nucleophilic attack. This electrophilic character is a common feature of many nitrogen-containing heterocyclic compounds. Mechanistic hypotheses for related 1,2,3-benzotriazine (B1250035) derivatives suggest that nucleophilic attack is a key step in their transformations. For instance, the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govnih.govnih.govtriazines is rationalized by a plausible mechanism involving the nucleophilic attack of an alkoxide or aryloxide on an electrophilic azide (B81097) precursor to form the benzotriazine ring. This suggests that the C4 position of the benzotriazine core in this compound could similarly be an electrophilic center.

Conversely, the sulfur atom of the methylsulfanyl group possesses lone pairs of electrons, which can impart nucleophilic character to the molecule. The sulfur atom can potentially donate its electrons to an electrophile, initiating a variety of chemical reactions. This dual reactivity is a fascinating aspect of the molecule's chemistry, allowing it to participate in a diverse range of chemical transformations.

Mechanistic Investigations of Sulfur-Mediated Reactions

The methylsulfanyl group is not merely a passive substituent; it can actively participate in and mediate chemical reactions. While specific mechanistic studies on sulfur-mediated reactions of this compound are not extensively documented in publicly available research, insights can be drawn from the behavior of similar sulfur-containing heterocyclic compounds.

Reactions involving the sulfur atom could proceed through several mechanistic pathways. For example, the sulfur atom could be oxidized to form sulfoxides or sulfones, which would significantly alter the electronic properties and reactivity of the entire molecule. Alternatively, the methylsulfanyl group could be involved in reactions where the sulfur acts as a leaving group, particularly if the benzotriazine ring is activated towards nucleophilic substitution.

Further computational and experimental studies are necessary to fully elucidate the mechanisms of sulfur-mediated reactions of this specific compound. Such investigations would likely involve techniques such as kinetic studies, isotopic labeling, and computational modeling to map out the energy profiles of potential reaction pathways.

Interplay between the Benzotriazine Core and the Methylsulfanyl Substituent in Reactivity

The electron-withdrawing nature of the benzotriazine ring system can influence the electron density on the sulfur atom of the methylsulfanyl group. This can affect the nucleophilicity of the sulfur and its susceptibility to electrophilic attack. Conversely, the methylsulfanyl group, which is generally considered to be a weak electron-donating group through resonance and an electron-withdrawing group through induction, can modulate the electronic properties of the benzotriazine ring.

Computational studies on related heterocyclic systems have shown that the nature of substituents can significantly impact the electronic distribution and reactivity of the entire molecule. For instance, a computational study on a quinoline (B57606) derivative bearing a methylsulfanyl group highlighted the role of the substituent in influencing the molecule's electronic structure. nih.gov Although a different heterocyclic system, these findings suggest that the methylsulfanyl group in this compound likely plays a crucial role in fine-tuning the reactivity of the benzotriazine core, affecting its susceptibility to both nucleophilic and electrophilic attack.

The synergistic effect of the benzotriazine core and the methylsulfanyl substituent is a key area for future research. A thorough understanding of this interplay is essential for the rational design of new synthetic methodologies and for predicting the chemical behavior of this intriguing heterocyclic compound in various chemical environments.

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state.

¹⁵N NMR data, though less common, would offer direct insight into the electronic environment of the three nitrogen atoms within the triazine ring, which are crucial to the compound's reactivity and intermolecular interactions.

Below is an interactive table showing predicted NMR data for similar compounds.

Nucleus Compound Type Chemical Shift (ppm) Reference
¹HMethyl Protons (S-CH₃) in 4-(methylthio)-2-phenylquinazoline2.85 (s) nih.govresearchgate.net
¹HAromatic Protons in Benzotriazoles7.0 - 9.0 (m) jcsp.org.pkrsc.orgnih.govlew.ro
¹³CMethyl Carbon (S-CH₃) in 4-(methylthio)-2-phenylquinazoline13.0 (q) nih.govresearchgate.net
¹³CAromatic Carbons in Benzotriazoles110 - 160 jcsp.org.pkrsc.orgnih.govlew.ro

Note: 's' denotes a singlet, 'q' a quartet, and 'm' a multiplet.

Solid-state NMR (ssNMR) is a powerful tool for investigating the structure and dynamics of molecules in the solid state, including the characterization of polymorphs and different conformations. For complex heterocyclic systems like 4-(methylsulfanyl)-1,2,3-benzotriazine, ssNMR can reveal details about intermolecular interactions and packing arrangements in the crystal lattice that are not accessible in solution-state NMR. While specific ssNMR studies on this compound were not found, the technique is widely applied to similar organic molecules to differentiate between crystalline forms and to study conformational flexibility. tdx.cat

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

For a related compound, 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the IR spectrum shows a characteristic band for aliphatic C-H stretching at 2928 cm⁻¹ and a C=N stretching vibration at 1594 cm⁻¹. nih.gov For this compound, one would expect to observe characteristic IR and Raman bands corresponding to the vibrations of the benzotriazine core and the methylsulfanyl group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=N and N=N stretching vibrations of the triazine ring would be found in the 1600-1400 cm⁻¹ region. The C-S stretching vibration of the methylsulfanyl group would likely be observed in the 800-600 cm⁻¹ range.

Surface-enhanced Raman scattering (SERS) studies on benzotriazole (B28993) have shown that the molecule can interact with metal surfaces through the nitrogen atoms of the triazole ring, leading to an "end-on" orientation. nih.gov This suggests that this compound could exhibit similar surface interactions. The pressure dependence of Raman spectra can also reveal conformational transitions in related sulfonamide derivatives. scielo.org.mx

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

Tandem mass spectrometry (MS-MS) studies on substituted 1,2,3-benzotriazin-4-ones have been used to establish a database of fragmentation patterns, which aids in the identification of these compounds and their metabolites. nih.gov The fragmentation of this compound would likely involve the loss of small neutral molecules such as N₂, CH₃S•, or HCN. The fragmentation pathways can be predicted and confirmed using high-resolution mass spectrometry. nih.gov For example, the mass spectrum of 1H-benzotriazole shows a fragmentation pattern that provides insight into the stability of the ring system. nist.gov

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzotriazine ring system and the orientation of the methylsulfanyl group.

While a crystal structure for this compound is not available in the search results, structures of related compounds like 4-(methylthio)-2-phenylquinazoline and various substituted benzotriazines have been determined. nih.govresearchgate.netresearchgate.netnih.govmdpi.com These studies reveal details about intermolecular interactions, such as C–H···N hydrogen bonds and π–π stacking, which govern the crystal packing. researchgate.net For example, the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole shows that the triazole ring is not coplanar with the adjacent phenyl and benzothiazole (B30560) rings. nih.gov

Electronic Spectroscopy and Photoelectron Spectroscopy (e.g., NEXAFS, XPS for related systems)

Electronic spectroscopy, including UV-Vis absorption and photoelectron spectroscopy, provides insights into the electronic structure and transitions within a molecule. The UV spectra of benzotriazole derivatives typically exhibit multiple absorption maxima corresponding to π→π* and n→π* electronic transitions. mdpi.com

Near-Edge X-ray Absorption Fine Structure (NEXAFS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the core-level electronic states of atoms in a molecule. nih.gov NEXAFS studies of nitrogen-containing heterocycles can differentiate between nitrogen atoms in different chemical environments. nih.govnih.govacs.orgaip.orgresearchgate.net For this compound, NEXAFS at the nitrogen K-edge would provide information about the unoccupied molecular orbitals and the local environment of each nitrogen atom in the triazine ring.

XPS provides information about the elemental composition and chemical states of elements. The S 2p binding energies in XPS are sensitive to the oxidation state and chemical environment of the sulfur atom. xpsfitting.comxpsfitting.com For the methylsulfanyl group in this compound, the S 2p₃/₂ binding energy would be expected in the range typical for thiols or thioethers. thermofisher.comresearchgate.net Studies on organic sulfur compounds show that the S 2p binding energy can be used to distinguish between different sulfur functional groups. researchgate.net

HeI ultraviolet photoelectron spectroscopy has been used to study the electronic structure of pyrolysis products of 1,2,3-benzotriazines, such as benzazete and o-benzyne. cdnsciencepub.com

Computational Chemistry and Theoretical Investigations of 4 Methylsulfanyl 1,2,3 Benzotriazine

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule governs its physical and chemical properties. Through molecular orbital theory, we can gain insights into the distribution of electrons and identify regions of the molecule that are likely to be involved in chemical reactions.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

For a molecule like 4-(methylsulfanyl)-1,2,3-benzotriazine, DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311G(d,p) to obtain an optimized geometry. These calculations would reveal the most stable three-dimensional arrangement of the atoms in the molecule.

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Benzotriazine Core (Note: This data is representative and not specific to this compound)

Parameter Bond/Angle Calculated Value
Bond Length C-N (triazine ring) 1.35 Å
Bond Length N=N (triazine ring) 1.28 Å
Bond Length C-S 1.77 Å
Bond Angle C-N-N (triazine ring) 118°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap, Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive.

The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the HOMO is expected to be located primarily on the electron-rich regions, such as the sulfur atom and the benzotriazine ring system. Conversely, the LUMO would be distributed over the electron-deficient areas of the molecule.

Table 2: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative and not specific to this compound)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attack. wolfram.com The MEP map is colored to indicate different regions of electrostatic potential: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green indicates regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazine ring and the sulfur atom of the methylsulfanyl group, indicating these as potential sites for electrophilic attack. Regions of positive potential might be found on the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wikipedia.orgusc.edu It allows for the investigation of intramolecular interactions, such as hyperconjugation, which can contribute to the stability of the molecule. NBO analysis provides information on natural atomic charges, hybridization of orbitals, and the delocalization of electron density. wisc.edu

In the case of this compound, NBO analysis could reveal the nature of the bonding between the methylsulfanyl group and the benzotriazine core, as well as the extent of electron delocalization within the aromatic system. This analysis can also quantify the stabilization energy associated with intramolecular charge transfer interactions.

Table 3: Exemplary Natural Atomic Charges from NBO Analysis (Note: This data is for illustrative purposes and not specific to this compound)

Atom Natural Charge (e)
N (in triazine ring) -0.4 to -0.6
S (in methylsulfanyl) -0.1

Reaction Mechanism Prediction and Validation

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway.

Transition State Computations and Reaction Coordinate Analysis

Transition state theory is used to understand the rates of chemical reactions. A transition state is a high-energy, unstable configuration of atoms that exists for a very short time as reactants are converted into products. ucsb.edu Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

Kinetic and Thermodynamic Profiles of Key Transformations

The study of kinetic and thermodynamic parameters is crucial for understanding the stability and reaction pathways of a molecule. Such investigations typically involve calculating the energy of reactants, transition states, and products for potential transformations, such as decomposition or isomerization.

For related heterocyclic systems like derivatives of researchgate.netresearchgate.netnih.govtriazolo[4,3-b] researchgate.netresearchgate.netnih.govnih.govtetrazine, computational studies have been used to determine the mechanisms, kinetics, and thermodynamics of their decomposition. nih.gov These studies often establish the activation energies and thermodynamic properties of multi-stage decomposition processes under various thermal conditions. nih.govmdpi.com For this compound, a similar computational approach would involve identifying plausible reaction coordinates for its key transformations and calculating the associated energy barriers (kinetics) and enthalpy changes (thermodynamics). This would provide insight into its thermal stability and potential decomposition products. For instance, high-level ab initio computations have been used to determine the activation parameters (ΔH‡ and ΔS‡) for the decomposition of other nitrogen-containing heterocycles. acs.org

Theoretical Spectroscopy

Computational spectroscopy is an indispensable tool for interpreting and predicting experimental spectra. Density Functional Theory (DFT) is a common method used for these calculations. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. ruc.dk Quantum mechanical calculations, particularly DFT, allow for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. ruc.dknih.gov

The accuracy of these predictions depends on several factors, including the choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-311+G(d,p), TZVP). mdpi.comnih.govbohrium.com For a reliable prediction of the NMR spectrum of this compound, the first step would be to perform a geometry optimization of the molecule. Following this, GIAO calculations would be run using various functionals and basis sets to compute the isotropic shielding values, which are then converted to chemical shifts by referencing them against a standard like tetramethylsilane (TMS). Comparing the results from different computational levels helps in assessing the reliability of the predictions. nih.govbohrium.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data) Specific calculated data for this compound is not available in the reviewed literature. The table below is a template illustrating how such data would be presented.

AtomPredicted Chemical Shift (ppm) - Functional 1Predicted Chemical Shift (ppm) - Functional 2
H-4--
H-5--
H-6--
H-7--
S-CH₃--
C-4--
C-5--
C-6--
C-7--
C-4a--
C-8a--
S-CH₃--

Theoretical vibrational frequency calculations are used to predict and interpret infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, such as B3LYP with a suitable basis set like 6-311+G(**). nih.gov After optimizing the molecular geometry to find a stable energy minimum, the vibrational frequencies and their corresponding intensities are calculated. nih.gov

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. nih.gov For this compound, this analysis would yield predicted frequencies for key vibrational modes, such as C-H stretching of the aromatic ring, N=N stretching of the triazine ring, and C-S stretching of the methylsulfanyl group.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Hypothetical Data) Specific calculated data for this compound is not available in the reviewed literature. The table below is a template illustrating how such data would be presented.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity
Aromatic C-H stretch---
N=N stretch---
C=N stretch---
C-S stretch---
CH₃ rock---

Aromaticity Assessment and Electronic Effects of the Methylsulfanyl Group

Aromaticity is a fundamental concept used to describe the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. Computational methods can quantify aromaticity using various descriptors. Common indices include the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring, and indices based on electron delocalization.

The methylsulfanyl (-SCH₃) group can influence the electronic structure of the benzotriazine ring through both inductive and resonance effects. Studies on related systems, such as substituted benzo[e] researchgate.netresearchgate.netnih.govtriazines, have shown that substituents at the C(3) position significantly affect the electronic structure of the heterocyclic ring. researchgate.net The -SCH₃ group is generally considered to be a weak π-donor and weakly deactivating through its inductive effect. A computational study on this compound would involve calculating aromaticity indices like NICS(0) and NICS(1) for both the benzene (B151609) and triazine rings to quantify the degree of aromaticity. Furthermore, Natural Bond Orbital (NBO) analysis could be used to investigate the delocalization of electrons and the specific electronic interactions between the methylsulfanyl group and the benzotriazine core. mdpi.com Such an analysis would clarify whether the substituent enhances or diminishes the aromatic character of the fused ring system. nih.govnih.gov

Reactivity Indices and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com An MD simulation would track the atomic motions of the molecule over time, offering a view of its conformational flexibility and intermolecular interactions, which complements the static picture provided by geometry optimization.

Applications in Advanced Organic Synthesis and Materials Chemistry Methodological Focus

4-(methylsulfanyl)-1,2,3-benzotriazine as a Versatile Synthon

The utility of this compound as a versatile synthon is rooted in the reactivity of both the benzotriazine core and the methylsulfanyl group at the 4-position. The benzotriazine ring system is known to be a precursor for a variety of reactive intermediates upon thermal or photochemical activation, while the methylsulfanyl group can participate in a range of transition metal-catalyzed cross-coupling reactions.

The general versatility of the 1,2,3-benzotriazine (B1250035) scaffold has been demonstrated in the synthesis of ortho-substituted benzamides and various azaheterocycles through metal-catalyzed denitrogenative transannulation reactions. researchgate.net While specific examples with the 4-methylsulfanyl derivative are not extensively documented, the established reactivity of the core suggests its potential in similar transformations.

The methylsulfanyl group introduces a handle for selective C-C and C-heteroatom bond formation. This functionality is analogous to other sulfur-containing groups that have been successfully employed in a variety of coupling reactions. The strategic placement of this group at the 4-position of the benzotriazine ring offers a unique opportunity to explore novel synthetic pathways.

Development of Novel Annulation and Cross-Coupling Methodologies

The presence of the methylsulfanyl group in this compound makes it a prime candidate for the development of novel cross-coupling methodologies, particularly the Liebeskind-Srogl cross-coupling reaction. This palladium-catalyzed, copper(I)-mediated reaction allows for the coupling of thioethers with boronic acids to form new carbon-carbon bonds under neutral conditions. While this reaction has been successfully applied to a range of organosulfur compounds, its application to the this compound scaffold represents a promising area for methodological development.

The general scheme for a potential Liebeskind-Srogl cross-coupling reaction of this compound is depicted below:

Table 1: Postulated Liebeskind-Srogl Cross-Coupling of this compound

Reactant 1Reactant 2CatalystCo-catalystProduct
This compoundR-B(OH)₂Pd(0)Cu(I) salt4-R-1,2,3-benzotriazine

This table represents a hypothetical reaction based on the known reactivity of thioethers in Liebeskind-Srogl cross-coupling reactions.

Furthermore, the 1,2,3-benzotriazine core itself can undergo denitrogenative annulation reactions with various coupling partners. For instance, 1,2,3-benzotriazin-4(3H)-ones have been shown to react with alkynes under nickel or electrochemical catalysis to yield isoquinolin-1(2H)-ones. researchgate.netnih.govrsc.org The development of similar annulation strategies starting from this compound could provide access to novel heterocyclic frameworks.

Precursor for Diversely Substituted Heterocyclic Systems

The 1,2,3-benzotriazine moiety is a well-established precursor for a variety of heterocyclic systems through denitrogenative pathways. The thermal or photochemical extrusion of molecular nitrogen from the benzotriazine ring generates a reactive intermediate that can be trapped by various reagents to form new heterocyclic rings.

For example, the denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with 1,3-dienes and alkenes, catalyzed by nickel, leads to the formation of 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov While the specific reactivity of this compound in such reactions remains to be fully explored, the underlying principle of denitrogenation followed by cycloaddition suggests its potential as a precursor to a wide array of substituted heterocycles.

The synthesis of 4-alkoxy- and 4-aryloxybenzo[d] researchgate.netnih.govresearchgate.nettriazines has been achieved through an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes with alcohols and phenols. acs.org This highlights the accessibility of 4-substituted benzotriazines, and the subsequent transformation of the 4-(methylsulfanyl) group through nucleophilic aromatic substitution could provide a route to a diverse range of 4-substituted benzotriazines, which can then be used as precursors for further heterocyclic synthesis.

Exploration of Benzotriazine-Mediated Reactions (e.g., as a leaving group or radical precursor)

The 1,2,3-benzotriazine ring system can be considered a masked diazonium salt, and upon activation, the entire triazine moiety can act as a leaving group, facilitating the introduction of various nucleophiles onto the benzene (B151609) ring. This reactivity is particularly pronounced in denitrogenative cross-coupling reactions of 1,2,3-benzotriazin-4(3H)-ones, where the triazinone ring is cleaved, and new bonds are formed at the ortho position of the benzamide (B126).

While the behavior of the 4-(methylsulfanyl) derivative as a leaving group in this context is not well-documented, the fundamental reactivity of the benzotriazine core suggests this as a plausible reaction pathway.

Furthermore, the generation of radical species from benzotriazine derivatives under photochemical conditions has been explored. For instance, the visible-light-mediated photocyclization of acyclic aryl triazines is a key step in the synthesis of benzotriazin-4(3H)-ones. nih.gov The potential for this compound to serve as a precursor to aryl radicals upon photolysis or thermolysis opens up avenues for its use in radical-mediated C-C and C-heteroatom bond-forming reactions.

Role in the Synthesis of Complex Molecular Scaffolds (e.g., quinolines)

The synthesis of quinoline (B57606) derivatives, a core scaffold in many natural products and pharmaceuticals, represents a significant application of modern synthetic methodologies. While a direct synthesis of quinolines from this compound has not been explicitly reported, the known reactivity of the 1,2,3-benzotriazine ring system suggests potential synthetic routes.

A review article has described the synthesis of 2-phenylquinoline derivatives through a Diels-Alder reaction of 1,2,3-benzotriazine with enamines. scispace.com This [4+2] cycloaddition, followed by the extrusion of nitrogen, provides a conceptual framework for the construction of the quinoline core from a benzotriazine precursor. The application of this strategy to this compound could lead to the synthesis of novel substituted quinolines.

Table 2: Potential Diels-Alder Approach to Quinolines from 1,2,3-Benzotriazine

Benzotriazine DerivativeDienophileIntermediateProduct
1,2,3-BenzotriazineEnamineDiels-Alder Adduct2-Phenylquinoline

This table illustrates a known reaction of the parent 1,2,3-benzotriazine, suggesting a potential pathway for its substituted derivatives.

The development of such a methodology would be of considerable interest, as it would provide a new disconnection for the synthesis of complex quinoline-based molecular scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(methylsulfanyl)-1,2,3-benzotriazine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis of benzotriazine derivatives often involves cyclization or functionalization of precursor heterocycles. For example, solvent-free methods or one-pot strategies (as used for structurally similar triazines) can minimize side reactions and improve yields (e.g., 72% yield for 2-(methylsulfanyl)-1,3,5-triazine derivatives via controlled nitrile trimerization) . Optimization may include adjusting stoichiometry, catalysts (e.g., solid acids like H-beta for Friedel-Crafts acylation), or reaction time .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a combination of 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent positions and purity. For crystallographic validation, employ SHELX software for small-molecule refinement, which is widely used for resolving complex heterocyclic structures . Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray diffraction if single crystals are obtainable .

Q. What analytical techniques are suitable for detecting trace impurities in synthesized this compound?

  • Methodological Answer : Solid-phase extraction (SPE) with Oasis HLB cartridges, followed by LC-MS/MS, can isolate and quantify impurities at low concentrations (e.g., <1 ppm). Deactivate glassware with dimethyldichlorosilane to prevent analyte adsorption during sample preparation .

Advanced Research Questions

Q. How do redox properties of this compound influence its reactivity in hypoxic environments?

  • Methodological Answer : Electrochemical studies using cyclic voltammetry reveal that benzotriazine-di-N-oxides undergo 4-electron reduction to form parent heterocycles, which may act as cytotoxic agents in hypoxic cells. Monitor redox potentials to predict stability under physiological conditions . Compare with computational models (e.g., DFT) to validate electron-transfer pathways .

Q. What mechanistic insights explain the hydrolysis and reductive cleavage of this compound?

  • Methodological Answer : The heterocyclic system behaves as a "masked" diazonium compound, undergoing hydrolysis via nucleophilic attack at the triazine ring. Reductive cleavage with agents like Na2_2S2_2O4_4 yields indazole derivatives. Use 1H^1 \text{H}-NMR to track intermediate formation and kinetic studies to determine rate constants .

Q. How can computational methods resolve tautomerization pathways in this compound derivatives?

  • Methodological Answer : Apply DFT (B3LYP, CAM-B3LYP) with solvation models (PCM, SMD) to predict tautomer stability. Compare theoretical UV-Vis spectra (TDDFT) with experimental data to identify dominant tautomers. For example, the PBE/SMD model shows strong agreement with observed excitation energies (ΔE = 0.06–0.09 eV) .

Q. What experimental strategies address contradictions in biological activity data for benzotriazine derivatives?

  • Methodological Answer : Discrepancies in diuretic or cytotoxic activity may arise from variations in substituent positioning or assay conditions. Use PASS software for in silico activity prediction, followed by in vivo validation (e.g., rodent models) under standardized protocols. Cross-reference crystallographic data to rule out polymorphic effects .

Data Contradiction Analysis

Q. Why do reported yields for triazine derivatives vary significantly across studies?

  • Resolution : Yield discrepancies (e.g., 36–90% for methoxyphenyl sulfides) often stem from differences in purification methods (e.g., SPE vs. recrystallization) or solvent systems. Optimize protocols using design-of-experiment (DoE) approaches to identify critical parameters (e.g., temperature, catalyst loading) .

Q. How to reconcile computational predictions with experimental redox behavior?

  • Resolution : Computational models may underestimate solvation effects or electron correlation. Validate DFT-predicted redox potentials with experimental cyclic voltammetry, adjusting for electrolyte composition and reference electrodes. For example, SMD solvation models improve accuracy for polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.